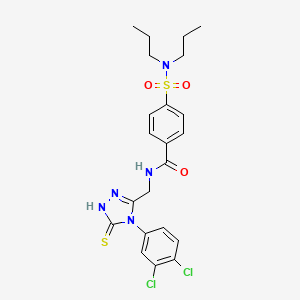

N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dipropylsulfamoyl)benzamide

Description

This compound is a 1,2,4-triazole-3-thione derivative featuring a 3,4-dichlorophenyl substituent at the 4-position of the triazole ring and a 4-(N,N-dipropylsulfamoyl)benzamide group linked via a methylene bridge. Its synthesis likely involves cyclization of a hydrazinecarbothioamide precursor, followed by functionalization of the benzamide moiety. The thione tautomer (C=S) is stabilized over the thiol form, as evidenced by spectral data (absence of S-H IR bands).

Properties

IUPAC Name |

N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(dipropylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25Cl2N5O3S2/c1-3-11-28(12-4-2)34(31,32)17-8-5-15(6-9-17)21(30)25-14-20-26-27-22(33)29(20)16-7-10-18(23)19(24)13-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,25,30)(H,27,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMXYNCQLCHFBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dipropylsulfamoyl)benzamide is a novel synthetic derivative that exhibits significant biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological effects of this compound based on available literature.

Synthesis

The synthesis of this compound typically involves the formation of the thiazole and triazole rings through multi-step reactions. The key steps include:

- Formation of Triazole Ring : The reaction between 3,4-dichlorophenyl amine and various reagents leads to the creation of the 1,2,4-triazole core.

- Introduction of Sulfamoyl Group : The N,N-dipropylsulfamoyl moiety is introduced via nucleophilic substitution reactions.

- Final Coupling : The final product is obtained through coupling reactions that link the thioxo-triazole with the sulfamoyl-benzamide structure.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole and thioxo moieties exhibit notable antimicrobial properties. For instance, derivatives similar to our compound have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Similar triazole derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For example, some related compounds showed IC50 values less than 10 µM against various cancer cell lines .

The biological mechanisms attributed to this class of compounds often involve interference with nucleic acid synthesis and modulation of enzyme activity associated with cell division and growth. Specifically, the thioxo group may enhance binding affinity to target enzymes or receptors involved in these processes .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be partially explained by its structural features:

| Structural Feature | Importance |

|---|---|

| Thioxo Group | Enhances antimicrobial and antitumor activity |

| Triazole Ring | Critical for biological activity; facilitates interactions with biological targets |

| Sulfamoyl Moiety | Contributes to solubility and bioavailability |

Case Studies

Several studies have evaluated related compounds for their biological activities:

- Antimicrobial Evaluation : A study reported that a series of triazole derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria . The most potent compounds had modifications that increased lipophilicity.

- Anticancer Studies : In another investigation, triazole derivatives showed significant cytotoxicity against breast cancer cells with IC50 values indicating strong potential for further development as anticancer agents .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-((4-(3,4-dichlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dipropylsulfamoyl)benzamide typically involves multi-step reactions that include the formation of the triazole ring and the introduction of the sulfamoyl group. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

2.1 Antimicrobial Properties

Research indicates that compounds containing a triazole moiety exhibit significant antimicrobial activities. The specific compound under discussion has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

2.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly those associated with breast cancer. The mechanism of action appears to involve the inhibition of key signaling pathways that promote cell survival .

2.3 Anti-inflammatory Effects

Molecular docking studies have predicted that this compound may act as a 5-lipoxygenase inhibitor. This suggests its potential use in treating inflammatory conditions by modulating leukotriene synthesis .

Potential Therapeutic Applications

Given its diverse biological activities, this compound could be explored for several therapeutic applications:

| Application Area | Potential Benefits |

|---|---|

| Antimicrobial Therapy | Effective against resistant bacterial strains |

| Cancer Treatment | Induces apoptosis in specific cancer cell lines |

| Anti-inflammatory Agents | Reduces inflammation through enzyme inhibition |

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar triazole derivatives in clinical settings:

- A study published in Molecular Biology Reports showcased a series of triazole compounds with significant antibacterial activity against multidrug-resistant strains .

- Another investigation noted that derivatives of triazoles exhibited potent anticancer effects by targeting specific pathways involved in tumor growth .

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole-Thione Moiety

The 5-thioxo group in the 1,2,4-triazole ring undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides : Forms S-alkylated derivatives via thione-to-thiol tautomerization. This is common in triazole-thiones, where the sulfur atom acts as a nucleophile .

-

Alkylation conditions : Ethanol or DMF as solvents, triethylamine as a base, and temperatures of 60–80°C .

Table 1: Alkylation Reactions of the Triazole-Thione Group

| Reactant | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | S-Methyl triazole derivative | EtOH, Et₃N, 70°C, 4h | 72–85 | |

| Benzyl chloride | S-Benzyl triazole derivative | DMF, K₂CO₃, 80°C, 6h | 68–75 |

Cycloaddition Reactions

The 1,2,4-triazole core participates in [3+2] cycloadditions with dipolarophiles such as nitriles or alkynes. For instance:

-

With nitrilimines : Forms fused triazolo[1,5-a]pyrimidine derivatives under catalytic conditions .

-

Reaction mechanism : Involves generation of a 1,3-dipole intermediate, followed by regioselective cyclization .

Table 2: Cycloaddition Examples

| Dipolarophile | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuI, DMF, 100°C | Triazolo[1,5-a]pyrimidine derivative | 65 | |

| Acetonitrile | B(C₆F₅)₃, Toluene, 80°C | 1,2,4-Triazole fused heterocycle | 78 |

Oxidative Transformations

The sulfur atom in the thione group is susceptible to oxidation:

-

Formation of sulfonic acid derivatives : Treatment with H₂O₂ or mCPBA yields triazole sulfones .

-

Conditions : Acidic or neutral media, room temperature to 60°C .

Table 3: Oxidation Reactions

| Oxidizing Agent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Triazole sulfone | H₂O, 25°C, 2h | 90 | |

| mCPBA | Sulfoxide intermediate | CH₂Cl₂, 0°C, 1h | 82 |

Sulfonamide Reactivity

The N,N-dipropylsulfamoyl group participates in acid-base reactions and coordination chemistry:

-

Protonation : The sulfonamide nitrogen can be protonated in acidic media (e.g., HCl/EtOH), forming water-soluble salts .

-

Metal coordination : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or antimicrobial applications .

Benzamide Functionalization

The benzamide moiety undergoes hydrolysis and condensation:

-

Hydrolysis : Under strongly acidic (HCl) or basic (NaOH) conditions, the amide bond cleaves to yield 4-(N,N-dipropylsulfamoyl)benzoic acid .

-

Condensation : Reacts with amines or hydrazines to form substituted urea or hydrazide derivatives .

Redox Reactions Involving the Aromatic Rings

The 3,4-dichlorophenyl group undergoes electrophilic substitution under controlled conditions:

-

Nitration : Forms nitro derivatives using HNO₃/H₂SO₄ at 0–5°C.

-

Chlorination : Further halogenation is sterically hindered due to existing substituents.

Key Research Findings

-

pH Sensitivity : Reactions at the triazole-thione group require precise pH control (pH 7–9) to avoid decomposition .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cycloadditions and alkylations .

-

Thermal Stability : The compound decomposes above 230°C, limiting high-temperature applications.

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole-3-thione Derivatives

Structural Similarities and Differences

The compound shares its 1,2,4-triazole-3-thione core with analogs reported in the literature, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (compounds [7–9] in ). Key differences include:

- Substituents: The target compound has a 3,4-dichlorophenyl group, whereas analogs in feature 2,4-difluorophenyl substituents. The 4-(N,N-dipropylsulfamoyl)benzamide group replaces the 4-(4-X-phenylsulfonyl)phenyl moiety in analogs. Sulfamoyl groups enhance hydrogen-bonding capacity and solubility compared to sulfonyl groups .

Table 1: Structural Comparison

Spectral Data and Tautomerism

IR and NMR data confirm structural features:

- IR Spectroscopy :

- 13C-NMR : The absence of a carbonyl (C=O) signal in both the target and analogs confirms cyclization to the triazole core .

Table 2: Key Spectral Comparisons

| Spectral Feature | Target Compound | Analogs |

|---|---|---|

| C=S Stretch (IR) | ~1250 cm⁻¹ | 1247–1255 cm⁻¹ |

| NH Stretch (IR) | ~3300–3414 cm⁻¹ | 3278–3414 cm⁻¹ |

| C=O Absence (IR/NMR) | Confirmed | Confirmed |

Implications of Structural Variations

- Electron-Withdrawing Effects : The 3,4-dichlorophenyl group in the target compound may enhance stability and metabolic resistance compared to fluorine-substituted analogs.

- Solubility and Bioavailability : The dipropylsulfamoyl group likely improves aqueous solubility relative to sulfonylphenyl analogs, which could influence pharmacokinetics .

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction yields be improved?

The synthesis of triazole-sulfonamide derivatives typically involves multi-step reactions, such as condensation of substituted triazoles with sulfamoyl benzamides. For example, refluxing with glacial acetic acid in ethanol (as a solvent and catalyst) can facilitate cyclization and coupling steps . Yield optimization may require:

- Strict temperature control (e.g., 80–100°C for triazole ring formation).

- Use of anhydrous solvents (e.g., acetonitrile) to minimize hydrolysis .

- Purification via column chromatography or recrystallization from ethanol/water mixtures .

Example Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Acetic acid, ethanol, reflux | 65–75 | |

| Sulfamoylation | Dipropylamine, sulfonyl chloride, K₂CO₃ | 50–60 |

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of dipropylsulfamoyl (-SO₂NPr₂) protons (δ 1.0–1.5 ppm for CH₃, δ 3.0–3.5 ppm for N-CH₂) and triazole-thione (C=S) via ¹³C NMR (δ ~170 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₂H₂₄Cl₂N₆O₃S₂: 578.1) .

- Elemental Analysis : Match experimental vs. theoretical C/H/N/S ratios (<0.5% deviation) .

Q. What are the critical safety considerations during synthesis?

- Hazard Analysis :

- Chlorinated intermediates (e.g., 3,4-dichlorophenyl derivatives) may release toxic HCl fumes; use fume hoods .

- Thioxo-triazoles can form explosive byproducts under high heat; monitor exothermic reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., thione sulfur or sulfamoyl oxygen) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with sulfur-binding pockets) using software like AutoDock Vina. Compare binding scores with analogs (e.g., PubChem CID 1455359) .

Q. What experimental strategies resolve contradictions in biological activity data?

- Case Study : If antimicrobial assays show variability (e.g., inconsistent MIC values):

- Replicate Assays : Use standardized protocols (e.g., CLSI guidelines) for broth microdilution .

- Control Variables : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under identical conditions .

- Mechanistic Studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .

Q. How can the compound’s stability under physiological conditions be assessed?

- In Vitro Stability Assays :

-

pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .

-

Metabolic Stability : Use liver microsomes to assess CYP450-mediated metabolism; quantify parent compound loss via LC-MS/MS .

Example Stability Data Table

Condition Half-Life (h) Degradation Products pH 7.4 12.3 Sulfonic acid derivative pH 1.2 2.1 Hydrolyzed triazole

Methodological Guidance

Q. What techniques are suitable for crystallographic characterization?

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., DMSO/water). Key parameters:

- Resolution < 0.8 Å for accurate bond-length analysis (e.g., C=S bond ~1.68 Å) .

- Data-to-parameter ratio >15 to ensure structural reliability .

Q. How to design SAR studies for derivatives of this compound?

- Structural Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.